4H-Indeno[1,2-b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
4H-indeno[1,2-b]thiophene |
InChI |
InChI=1S/C11H8S/c1-2-4-10-8(3-1)7-9-5-6-12-11(9)10/h1-6H,7H2 |
InChI Key |
PHHWPQOHCAZBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)SC=C2 |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 4h Indeno 1,2 B Thiophene and Its Derivatives
Classical Synthetic Routes to the 4H-Indeno[1,2-b]thiophene Scaffold
Traditional approaches to the this compound core often involve multi-step sequences, beginning with the construction of a key precursor, which is then cyclized and subsequently modified.
Ullmann Coupling and Subsequent Cyclization Approaches
A foundational method for constructing the this compound framework relies on the Ullmann coupling reaction. researchgate.netgoogle.com This strategy typically involves the copper-catalyzed coupling of an ortho-halo-substituted benzoic acid derivative with a thiophene (B33073) species, such as 2-iodothiophene (B115884) or 2-bromothiophene. google.comchem-station.com The order of reactivity for the aryl halides in this coupling is generally I > Br > Cl. chem-station.com The resulting 2-(2'-thienyl)benzoic acid is a crucial intermediate. researchgate.netgoogle.com
Following the synthesis of the 2-(2'-thienyl)benzoic acid intermediate, the next critical step is an intramolecular cyclization to form the five-membered ring of the indeno system. This is often achieved by converting the carboxylic acid to a more reactive species, such as an aroyl halide. The cyclization is then promoted by a Lewis acid, with stannic chloride or aluminum chloride being commonly employed catalysts. prepchem.com This acid-catalyzed ring closure yields the corresponding 4H-indeno[1,2-b]thiophen-4-one. prepchem.com
Table 1: Key Reactions in the Ullmann Coupling and Cyclization Approach
| Step | Reactants | Key Reagents/Catalysts | Product |
| Ullmann Coupling | ortho-halobenzoic acid ester, 2-halothiophene | Copper (Cu) | Substituted 2-(2'-thienyl)benzoic acid ester |
| Saponification | 2-(2'-thienyl)benzoic acid ester | Base (e.g., KOH) | 2-(2'-thienyl)benzoic acid |
| Cyclization | 2-(2'-thienyl)benzoic acid | Thionyl chloride (for acid chloride formation), Lewis Acid (e.g., SnCl₄, AlCl₃) | 4H-Indeno[1,2-b]thiophen-4-one |
Reduction Pathways for 4H-Indeno[1,2-b]thiophen-4-one Precursors
Once the 4H-indeno[1,2-b]thiophen-4-one is obtained, the final step to generate the parent this compound scaffold is the reduction of the ketone functionality at the 4-position. A widely used and effective method for this transformation is the Wolff-Kishner reduction. prepchem.com This reaction involves treating the ketone with hydrazine (B178648) hydrate (B1144303) in the presence of a strong base, which deoxygenates the carbonyl group to a methylene (B1212753) group, affording the target this compound. prepchem.comresearchgate.net In some cases, this reduction can also lead to decarboxylation if a carboxylic acid group is present elsewhere in the molecule. google.com
Advanced and Economical Synthesis Protocols
More recent research has focused on developing more efficient, economical, and environmentally friendly methods for the synthesis of 4H-indeno[1,2-b]thiophenes, including one-pot procedures and improved routes to substituted derivatives.
One-Pot Methods for Key Intermediates
To streamline the synthesis of the crucial 2-(2-thienyl)benzoic acid intermediate, economical one-pot methods have been developed. researchgate.net One such method involves a nickel-catalyzed coupling. For instance, when 2-chlorobenzonitrile (B47944) is reacted with 2-mercaptothiophene in the presence of a NiCl(PPh) catalyst, the desired 2-(2-thienyl)benzonitrile (B3094271) can be formed. researchgate.net This nitrile can then be hydrolyzed with potassium hydroxide (B78521) in ethylene (B1197577) glycol to furnish 2-(2-thienyl)benzoic acid in a two-step, one-pot process. researchgate.net Another advanced one-pot approach involves the domino annulation of α-enolic dithioesters with ninhydrin, catalyzed by inexpensive and readily available FeCl₃·6H₂O under solvent-free conditions. researchgate.net This method allows for the direct formation of the thiophene ring and concomitant C-C and C-S bond formation in a single operation. researchgate.net
Improved Procedures for Substituted 4H-Indeno[1,2-b]thiophenes
Researchers have also focused on improving the synthesis of substituted 4H-indeno[1,2-b]thiophenes, which are valuable for tuning the material's properties. One improved procedure for creating 4,4-dialkyl-4H-indeno[1,2-b]thiophenes has been developed that is efficient for multigram scale preparation. researchgate.net A different approach to substituted indeno[1,2-b]thiophenes involves the treatment of 2-phenacylindan-1,3-dione with Lawesson's reagent to form 2-phenyl-4H-indeno[1,2-b]thiophen-4-one. researchgate.net This ketone can then be further modified. researchgate.net
Derivatization Strategies for Functionalized this compound
The functionalization of the this compound core is crucial for tailoring its properties for specific applications. Various derivatization strategies have been employed to introduce a wide range of substituents onto the heterocyclic framework.
Alkylation at the 4-position is a common strategy. For example, 4,4-dialkyl- and 4,4-diaryl-4H-indeno[1,2-b]thiophenes can be synthesized. researchgate.net Diarylated derivatives have been prepared by reacting 4H-indeno[1,2-b]thiophen-4-one with an aryl lithium reagent, such as p-tolyl lithium generated from 4-bromotoluene (B49008) and n-BuLi. nih.gov
Bromination is another key derivatization reaction, often serving as a gateway to further functionalization through cross-coupling reactions. For instance, 2-bromo derivatives of 4,4-dialkyl- and 4,4-diaryl-4H-indeno[1,2-b]thiophenes have been synthesized. researchgate.net These bromo-derivatives can then undergo reactions like Stille cross-coupling. For example, (4,4-di-p-tolyl-4H-indeno[1,2-b]thiophen-2-yl)trimethylstannane can be coupled with dibrominated perylene (B46583) diimides. nih.gov
Furthermore, metalation of the this compound scaffold, for instance with n-butyllithium, followed by reaction with an electrophile like chlorotrimethylstannane, allows for the introduction of various functional groups. acs.orgrsc.org This approach has been used to synthesize stannylated derivatives that are precursors for more complex structures. nih.govrsc.org
Table 2: Examples of Derivatization Reactions
| Position of Derivatization | Reaction Type | Reagents | Resulting Functional Group |
| 4-position | Alkylation/Arylation | Organolithium reagents (e.g., p-tolyl lithium) | Dialkyl or diaryl substitution |
| 2-position | Bromination | Brominating agent | Bromo group |
| 2-position | Stille Coupling | Organostannane, Pd catalyst | Aryl or other organic moiety |
| Various | Metalation-Electrophilic Quench | n-BuLi, Electrophile (e.g., (CH₃)₃SnCl) | Stannyl (B1234572) group, etc. |
Regioselective Functionalization of the Indenothiophene Core
The functionalization of the this compound core is crucial for tuning its electronic and physical properties. Regioselectivity, the control of where new functional groups are introduced, is a primary challenge.
One of the most common methods for functionalizing the this compound core is through metalation, followed by quenching with an electrophile. Metalation using n-butyllithium (n-BuLi) and subsequent carboxylation with dry ice (solid CO2) is a well-established technique to introduce a carboxylic acid group. This reaction has been shown to be highly regioselective, yielding a single isomer. For instance, the metalation of this compound occurs at the C4 position (the methylene bridge), leading to the formation of this compound-4-carboxylic acid. prepchem.comacs.org This selectivity is attributed to the higher acidity of the protons at the C4 position.
Another approach to regioselective functionalization involves domino reactions. An efficient, one-pot synthesis of functionalized indeno[1,2-b]thiophenes has been developed through the annulation of α-enolic dithioesters with ninhydrin. researchgate.netchim.it This method, catalyzed by inexpensive and readily available FeCl3·6H2O under solvent-free conditions, allows for the chemoselective formation of the thiophene ring. researchgate.netchim.it The process involves the concomitant formation of C-C and C-S bonds in a single operation. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of the indenothiophene core. For example, the Kumada coupling reaction can be employed to introduce aryl groups at specific positions. researchgate.net
The table below summarizes some regioselective functionalization reactions of the this compound core.
| Reaction Type | Reagents | Position of Functionalization | Product | Reference |
| Metalation-Carboxylation | 1. n-BuLi 2. CO2 | C4 | This compound-4-carboxylic acid | prepchem.comacs.org |
| Domino Annulation | α-enolic dithioesters, ninhydrin, FeCl3·6H2O | Thiophene ring formation | Substituted indeno[1,2-b]thiophenes | researchgate.netchim.it |
| Kumada Coupling | Grignard reagent, Pd catalyst | Varies depending on substrate | Aryl-substituted indeno[1,2-b]thiophenes | researchgate.net |
Synthesis of 4,4-Dialkyl- and 4,4-Diaryl-4H-indeno[1,2-b]thiophenes
The introduction of alkyl or aryl groups at the C4 position of the this compound core significantly impacts its properties, such as solubility and molecular packing, which are crucial for applications in organic electronics.
A series of 4,4-dialkyl- and 4,4-diaryl-4H-indeno[1,2-b]thiophenes have been synthesized and characterized. researchgate.net An improved, multigram-scale synthesis has been developed, starting from the key intermediate 2-(2-thienyl)benzoic acid. researchgate.net This acid is cyclized to form indeno[1,2-b]thiophen-4-one. researchgate.net
The 4,4-dialkyl derivatives are synthesized by the reaction of indeno[1,2-b]thiophen-4-one with an excess of an organolithium or Grignard reagent, followed by a reduction step. researchgate.net For example, treatment of the ketone with an appropriate alkyl lithium reagent followed by reduction with SnCl2/HCl or triethylsilane in trifluoroacetic acid affords the corresponding 4,4-dialkyl-4H-indeno[1,2-b]thiophenes. researchgate.net
The synthesis of 4,4-diaryl derivatives can be achieved through a palladium-catalyzed annulation reaction. researchgate.net This method allows for the introduction of various aryl groups at the C4 position. researchgate.net
The following table presents examples of synthesized 4,4-disubstituted 4H-indeno[1,2-b]thiophenes with their reported yields. researchgate.net
| Compound Name | Substituents at C4 | Yield (%) | Reference |
| 4,4-Dimethyl-4H-indeno[1,2-b]thiophene | Methyl, Methyl | 86 | researchgate.net |
| 4,4-Dibutyl-4H-indeno[1,2-b]thiophene | Butyl, Butyl | 76 | researchgate.net |
| 4,4-Dihexyl-4H-indeno[1,2-b]thiophene | Hexyl, Hexyl | 81 | researchgate.net |
| 4,4-Diphenyl-4H-indeno[1,2-b]thiophene | Phenyl, Phenyl | Not specified | researchgate.net |
| 4,4-Bis(4-hexylphenyl)-4H-indeno[1,2-b]thiophene | 4-hexylphenyl, 4-hexylphenyl | Not specified | researchgate.net |
Preparation of Halogenated this compound Derivatives
Halogenated derivatives of this compound are valuable intermediates for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
Bromination is a common method for introducing halogen atoms onto the indenothiophene core. The regioselectivity of bromination depends on the reaction conditions and the substituents already present on the ring system. For instance, the bromination of 4,4-dialkyl- and 4,4-diaryl-4H-indeno[1,2-b]thiophenes with N-bromosuccinimide (NBS) in a mixture of chloroform (B151607) and acetic acid at room temperature leads to the selective formation of the 2-bromo derivatives in high yields. researchgate.net
This regioselectivity is attributed to the electronic properties of the thiophene ring, where the C2 position is most susceptible to electrophilic substitution. The synthesized 2-bromo-4,4-disubstituted-4H-indeno[1,2-b]thiophenes can then be used in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of functional groups. researchgate.net
The table below provides examples of halogenated this compound derivatives and their synthesis. researchgate.net
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4,4-Dibutyl-4H-indeno[1,2-b]thiophene | NBS | 2-Bromo-4,4-dibutyl-4H-indeno[1,2-b]thiophene | 92 | researchgate.net |
| 4,4-Dihexyl-4H-indeno[1,2-b]thiophene | NBS | 2-Bromo-4,4-dihexyl-4H-indeno[1,2-b]thiophene | 94 | researchgate.net |
| 4,4-Bis(4-hexylphenyl)-4H-indeno[1,2-b]thiophene | NBS | 2-Bromo-4,4-bis(4-hexylphenyl)-4H-indeno[1,2-b]thiophene | 89 | researchgate.net |
Mechanistic Insights and Chemical Reactivity of 4h Indeno 1,2 B Thiophene
Elucidation of Reaction Mechanisms in Indenothiophene Transformations
Understanding the mechanisms by which 4H-indeno[1,2-b]thiophene and its derivatives are formed and undergo further reactions is crucial for the rational design of synthetic routes to complex molecules.
The synthesis of the this compound core often involves cyclization reactions as the key step. One common strategy is the intramolecular cyclization of substituted 2-(2'-thienyl)benzoic acids. This process typically proceeds through the formation of an aroyl halide, which then undergoes cyclization promoted by a Lewis acid like stannic chloride or aluminum chloride to yield the corresponding 4H-indeno[1,2-b]thiophen-4-one. prepchem.com The Wolff-Kishner reduction of this ketone intermediate then furnishes the parent this compound. prepchem.com
An alternative and efficient approach involves the annulation of α-enolic dithioesters with ninhydrin. researchgate.net This domino reaction, catalyzed by inexpensive and readily available FeCl3·6H2O under solvent-free conditions, allows for the concomitant formation of both C-C and C-S bonds, constructing the thiophene (B33073) ring in a single operation. researchgate.net The proposed mechanism involves a nucleophilic domino substitution/cyclization sequence. researchgate.net
Molecular iodine has also been utilized to promote the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems to form various heterocyclic compounds, including benzo[b]thiophenes. mdpi.com This method, which can proceed via iodocyclization or cyclodehydroiodination, offers a mild and effective route to fused thiophene systems. mdpi.com
Rearrangement reactions provide a powerful tool for modifying the core structure of this compound and accessing more complex heterocyclic systems. A notable example is the Beckmann rearrangement of the oxime derived from 2-phenyl-4H-indeno[1,2-b]thiophen-4-one. researchgate.net
The Beckmann rearrangement, named after Ernst Otto Beckmann, is the acid-catalyzed conversion of an oxime to a substituted amide. wikipedia.orgbyjus.com In the case of cyclic oximes, this reaction leads to the formation of lactams. wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group. byjus.commasterorganicchemistry.com This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group on the nitrogen atom, resulting in the expansion of the ring and the formation of a nitrilium ion intermediate. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of this intermediate yields the corresponding lactam. byjus.commasterorganicchemistry.com
In the context of this compound, 2-phenyl-4H-indeno[1,2-b]thiophen-4-one can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. researchgate.net Treatment of this oxime with polyphosphoric acid induces a Beckmann rearrangement, leading to a ring expansion and the formation of 2-phenylthieno[3,2-c]quinolin-4(5H)one. researchgate.net This transformation demonstrates how rearrangement reactions can be employed to convert the five-membered indenone ring into a six-membered quinolinone ring, thus providing access to a different class of heterocyclic compounds.
| Starting Material | Reagents | Reaction Type | Product |
| 2-Phenyl-4H-indeno[1,2-b]thiophen-4-one | 1. Hydroxylamine2. Polyphosphoric acid | Beckmann Rearrangement, Ring Expansion | 2-Phenylthieno[3,2-c]quinolin-4(5H)one |
Metalation Chemistry of this compound
The acidic nature of the methylene (B1212753) protons at the C4 position makes this compound amenable to metalation reactions, which are pivotal for its further functionalization.
The methylene bridge of this compound can be readily deprotonated using a strong base such as n-butyllithium. prepchem.com This lithiation reaction generates a nucleophilic carbanion that can be subsequently quenched with various electrophiles, allowing for the introduction of a wide range of substituents at the C4 position. prepchem.com
A common application of this methodology is the synthesis of this compound-4-carboxylic acid. This is achieved by treating the lithiated intermediate with carbon dioxide (dry ice). acs.org This carboxylation reaction has been shown to proceed with high regioselectivity, yielding a single isomer under controlled conditions. The resulting carboxylic acid can then be further modified, for instance, by esterification. prepchem.com
Beyond carboxylation, the lithiated species can react with other electrophiles. For example, quenching with alkyl halides allows for the synthesis of 4,4-dialkyl-4H-indeno[1,2-b]thiophenes. researchgate.net This approach has been successfully employed to prepare a series of these derivatives on a multigram scale. researchgate.netresearchgate.net Similarly, reaction with chlorotrimethylstannane can be used to introduce a stannyl (B1234572) group, which is a valuable precursor for cross-coupling reactions. scispace.com
| Starting Material | Reagents | Electrophile | Product |
| This compound | 1. n-Butyllithium2. Carbon Dioxide | CO₂ | This compound-4-carboxylic acid |
| This compound | 1. n-Butyllithium2. Alkyl Halide | R-X | 4,4-Dialkyl-4H-indeno[1,2-b]thiophene |
| This compound | 1. n-Butyllithium2. Chlorotrimethylstannane | Me₃SnCl | 4-Trimethylstannyl-4H-indeno[1,2-b]thiophene |
Catalytic Transformations Involving this compound
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex organic molecules and conjugated polymers. This compound and its derivatives are valuable building blocks in these transformations.
Suzuki Polymerization: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. scirp.org In the context of polymer chemistry, Suzuki polymerization, a chain-growth polycondensation, is employed to synthesize conjugated polymers with well-defined structures. rsc.orgrsc.org Bromo-derivatives of this compound can serve as monomers in these polymerizations. For instance, the Suzuki coupling of dibromoarylenes with boronic acid derivatives, catalyzed by a palladium complex like Pd(PPh₃)₄, is a common strategy for preparing alternating copolymers. scirp.org The use of N-methyliminodiacetic acid (MIDA) boronate esters has been shown to improve the fidelity of Suzuki-Miyaura cross-coupling polymerizations by controlling the slow release of the boronic acid. nih.gov
Diheteroarylation: Palladium-catalyzed direct C-H arylation has become an increasingly important method for the synthesis of diheteroarylated compounds, avoiding the need for pre-functionalized starting materials like organometallic reagents. beilstein-journals.org This approach allows for the coupling of two different heteroaromatic rings directly. For example, 2,5-dibromothiophene (B18171) can undergo a one-pot catalytic diheteroarylation with various heteroarenes in the presence of a palladium catalyst. beilstein-journals.org While direct examples involving the C-H functionalization of the this compound core itself are less common in the provided context, derivatives of indenothiophene have been used in such reactions. For instance, a fluorescent π-conjugated thiophene derivative bearing spiro[fluorene-9,4'-[4H]indeno[1,2-b]furan] substituents has been prepared via a palladium-catalyzed diheteroarylation reaction. beilstein-journals.orgresearchgate.net
Recent advancements have also demonstrated the visible-light-induced 1,2-diheteroarylation of alkenes, showcasing the expanding scope of these transformations. nih.gov Furthermore, palladium-catalyzed site-specific C-H/peri-C-H annulative coupling has been developed to synthesize π-extended cyclopenta-fused polycyclic heteroarenes, where a benzo[b]thiophene moiety can be coupled with polycyclic arenes. rsc.org
| Reaction Type | Catalyst System (Example) | Reactants (General) | Product Type |
| Suzuki Polymerization | Pd(PPh₃)₄ | Dibromo-indenothiophene, Aryl diboronic acid/ester | Alternating conjugated polymer |
| Diheteroarylation | Pd(OAc)₂ / Ligand | Dihalo-thiophene, Heteroarene | 2,5-Diheteroarylated thiophene |
Cobalt(II)-Catalyzed Reductive Alkylation
Modern organic synthesis increasingly relies on the direct functionalization of C–H bonds, an atom-economical strategy that avoids pre-functionalized starting materials. Cobalt-catalyzed C–H activation has emerged as a cost-effective and powerful tool for this purpose. beilstein-journals.org Reductive C–H alkylation, in particular, allows for the formation of C-C bonds using readily available reagents.
While specific examples of cobalt(II)-catalyzed reductive alkylation on the this compound core are not extensively documented, the methodology has been successfully demonstrated on related aromatic heterocycles, such as indoles and thiophenes, providing a blueprint for potential functionalization. nih.govnih.gov A protocol for the direct C-H alkylation of indoles using carboxylic acids as the alkylating agent has been developed. nih.gov This reaction is catalyzed by a combination of Co(acac)₃ and a phosphine (B1218219) ligand (Triphos), with Al(OTf)₃ as a co-catalyst, and uses molecular hydrogen as the terminal reductant. nih.gov
The proposed mechanism for this transformation is pivotal. It is believed to initiate with the cobalt-catalyzed hydrogenation of the carboxylic acid to an in situ generated aldehyde. nih.gov This aldehyde then undergoes condensation with the electron-rich indole (B1671886) at the C3 position to form a vinyl-indole intermediate. The final step is the cobalt-catalyzed hydrogenation of the C=C double bond to yield the C3-alkylated indole product. nih.gov This process highlights a versatile method for functionalizing heterocycles using a non-precious metal catalyst. nih.gov The C-H functionalization of a thiophene ring has also been achieved using a cobalt(III) catalyst, demonstrating the viability of this approach on sulfur-containing heterocycles. nih.gov
| Carboxylic Acid | Product | Yield (%) |
|---|---|---|
| Acetic acid | 3-ethyl-2-methyl-1H-indole | 80 |
| Phenylacetic acid | 2-methyl-3-phenethyl-1H-indole | 94 |
| Diphenylacetic acid | 3-(2,2-diphenylethyl)-2-methyl-1H-indole | 96 |
| Cyclohexanecarboxylic acid | 3-(cyclohexylmethyl)-2-methyl-1H-indole | 72 |
| 1-Naphthoic acid | 2-methyl-3-(naphthalen-1-ylmethyl)-1H-indole | 85 |
Sulfur-Enabled Dehydrobicyclization in Related Indenothiophenes
The construction of the indenothiophene core itself can be achieved through elegant cyclization strategies. A notable example is the copper-catalyzed sulfur-enabled dehydrobicyclization of 1,6-enynes. This method provides a direct pathway to arylated indeno[1,2-c]thiophenes, an isomer of the [1,2-b] system. The reaction utilizes potassium sulfide (B99878) as the sulfur source and proceeds with moderate to good yields.
The reaction pathway involves a cascade of bond-forming events. The proposed mechanism initiates with a Michael addition of the sulfurating reagent to the enyne. This is followed by a crucial bicyclization sequence, described as a 5-exo-dig/5-endo-trig process, which forms the fused ring system. The final step is a dehydrogenation that results in the aromatic indenothiophene product. This pathway efficiently constructs both C–S and C–C bonds in a single synthetic operation, rapidly building molecular complexity.
Cycloaddition Reactions of Indenone-Fused Systems
Indenone-fused systems are important structural analogs and synthetic precursors to indenothiophenes. Their reactivity, particularly in cycloaddition reactions, offers powerful methods for constructing diverse and complex polycyclic and spirocyclic frameworks. These reactions leverage the electrophilic nature of the α,β-unsaturated ketone within the indenone core.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition is a prominent reaction class for functionalizing indenone derivatives. researchgate.net These reactions typically involve the reaction of an electron-deficient alkene (dipolarophile) with a 1,3-dipole. In the context of indenone systems, 2-benzylidene-1-indenones can serve as activated Michael acceptors that react with nucleophilic species to form a dipole in situ.
For example, a regioselective [3+2] cycloaddition between 2-benzylidene-1-indenones and various functionalized olefins has been established using DABCO as a base under mild conditions. researchgate.net This method leads to a variety of highly substituted indanone-fused cyclopentane (B165970) polycycles in high yields. researchgate.net Similarly, 1,3-dipolar cycloadditions of 2-alkylidene-1-indanones with azomethine ylides have been developed to construct spirocycles containing highly substituted pyrrolidine (B122466) rings. researchgate.net These transformations showcase the versatility of the indenone scaffold in building complex molecular architectures through the formation of multiple new stereocenters. Another approach involves the Rh(III)-catalyzed redox-neutral [3+2] annulation of sulfoxonium ylides with 1,3-diynes to furnish alkynated indenone derivatives. acs.org
| Olefin Partner | Product Type | Yield (%) |
|---|---|---|
| Methyl vinyl ketone | Indanone-fused cyclopentane | 85 |
| Acrolein | Indanone-fused cyclopentane | 82 |
| Acrylonitrile | Indanone-fused cyclopentane | 91 |
| Nitroethylene | Indanone-fused cyclopentane | 95 |
Molecular Electron Density Theory (MEDT) Studies of Cycloadditions
To gain deeper mechanistic insight into cycloaddition reactions, theoretical models are employed. Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for studying organic reactivity. mdpi.com Proposed as an alternative to Frontier Molecular Orbital (FMO) theory, MEDT posits that the capability for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity. mdpi.com This theory analyzes the changes in electron density and associated energies along the reaction path to rationalize experimental outcomes. nih.gov
MEDT has been successfully applied to understand the reactivity and selectivity of [3+2] cycloaddition reactions. luisrdomingo.comrsc.org The analysis involves several key components:
Conceptual DFT Reactivity Indices : These indices, such as electrophilicity and nucleophilicity, are calculated for the reactants to predict their reactivity and the polar nature of the reaction. nih.gov
Potential Energy Surface (PES) Analysis : By mapping the PES, the kinetic and thermodynamic favorability of different reaction pathways (e.g., regio- and stereoisomeric paths) can be determined, explaining the observed product distribution. nih.gov
Global Electron Density Transfer (GEDT) : Calculation of the GEDT at the transition state indicates the direction of electron flow and confirms the polar nature of the reaction, identifying the nucleophile and electrophile. nih.gov
Electron Localization Function (ELF) Analysis : A topological analysis of the ELF provides a detailed picture of the bonding changes along the reaction coordinate. mdpi.com This can distinguish between a concerted one-step mechanism and a two-stage, one-step mechanism where bond formation is highly asynchronous. nih.govrsc.org For example, in some zwitterionic-type [3+2] cycloadditions, ELF analysis shows that one single bond forms first, followed by a second bond formation resulting from the coupling of pseudoradical centers. nih.gov
These theoretical studies provide a rigorous foundation for understanding why a particular reaction is favorable, why it exhibits a certain regioselectivity, and the precise sequence of bond-forming events, offering predictive power for designing new reactions. rsc.orgacs.org
| Concept | Description and Application |
|---|---|
| Core Principle | Changes in electron density along a reaction path, not molecular orbital interactions, govern chemical reactivity. mdpi.com |
| Conceptual DFT Indices | Predicts the electrophilic/nucleophilic character of reactants and the overall polarity of a reaction. nih.gov |
| Potential Energy Surface (PES) | Analyzes activation barriers and reaction energies to determine kinetic and thermodynamic product control. nih.gov |
| Global Electron Density Transfer (GEDT) | Quantifies the net electron flow between reactants at the transition state, confirming the direction of polarity. nih.gov |
| Electron Localization Function (ELF) | A topological analysis that visualizes bonding changes, allowing for a precise description of the molecular mechanism (e.g., concertedness, sequence of bond formation). mdpi.comrsc.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Indeno[1,2-c]thiophene |
| Cobalt(II) acetate (B1210297) (Co(OAc)₂) |
| Cobalt(II) acetylacetonate (B107027) (Co(acac)₃) |
| 1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos) |
| Aluminum triflate (Al(OTf)₃) |
| Potassium sulfide |
| 2-Benzylidene-1-indenone |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| Azomethine ylide |
| Sulfoxonium ylide |
Computational and Theoretical Investigations of 4h Indeno 1,2 B Thiophene
Quantum Chemical Characterization of Electronic Structure
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic nature of 4H-indeno[1,2-b]thiophene and its derivatives.
Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energy Levels and Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing HOMO–LUMO interactions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap often correlates with higher polarizability and a more significant nonlinear optical (NLO) response. nih.govmdpi.com
Computational studies on derivatives of this compound provide specific data on these electronic parameters. For instance, a reference chromophore (R1) based on a 4,4-dimethyl-4H-indeno[1,2-b]thiophene structure was calculated to have a HOMO energy of -6.442 eV, a LUMO energy of -2.434 eV, and a resulting energy gap of 4.008 eV. doi.org A series of designed chromophores (D2-D9) based on this structure showed energy gaps ranging from 3.962 to 4.098 eV. doi.org In other studies, modifications to the core structure led to significantly reduced HOMO-LUMO gaps, with values reported as low as 2.131 eV for a derivative named DBTD6 and 1.54 eV for another derivative, C2. researchgate.net The introduction of indeno[1,2-b]thiophene as a planar π-linker in organic sensitizers facilitates significant intramolecular charge transfer from the HOMO to the LUMO. researchgate.net
FMO Energy Levels and Gaps for this compound Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Reference Chromophore (R1) | -6.442 | -2.434 | 4.008 | doi.org |
| Designed Chromophores (D2-D9) | - | - | 3.962 - 4.098 | doi.org |
| C0 | - | - | 1.71 | researchgate.net |
| C1 | - | - | 1.64 | researchgate.net |
| C2 | - | - | 1.54 | researchgate.net |
| DBTD6 | - | - | 2.131 | researchgate.net |
Density of States (DOS) and Natural Bond Orbital (NBO) Analysis
Density of States (DOS) analysis complements FMO theory by providing a detailed picture of the contributions of different fragments to the molecular orbitals. In studies of this compound derivatives, DOS calculations have supported FMO findings, effectively illustrating the charge transfer from the HOMO, primarily located on a donor moiety, to the LUMO, centered on an acceptor moiety. doi.org
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intermolecular interactions, hyper-conjugation, and electron density transfer from donor to acceptor orbitals. researchgate.netdoi.org This analysis can quantify the stability derived from orbital interactions. researchgate.net For designed molecules with a D–π–D–π–A architecture involving the indeno[1,2-b]thiophene core, NBO analysis confirms the charge distribution, showing that in the LUMO, electron density is concentrated on the acceptor and π-spacer, while in the HOMO, it is distributed over the donor moiety and the π-spacer. doi.org NBO analysis confirms that effective charge separation occurs due to the efficient transfer of electrons from donor to acceptor units via a π-bridge. researchgate.net
Prediction and Simulation of Spectroscopic Properties
UV-Visible Absorption Spectra Simulations
Theoretical simulations of UV-Visible absorption spectra are essential for predicting the optical properties of new materials. Time-dependent density functional theory (TD-DFT) is a common method for these calculations. researchgate.netdoi.orgresearchgate.net For a series of designed chromophores featuring the 4,4-dimethyl-4H-indeno[1,2-b]thiophene scaffold, TD-DFT calculations at the CAM-B3LYP/6-311G(d,p) level predicted maximum absorption wavelengths (λmax) in the range of 441.6 to 460.7 nm. doi.org In another study, a derivative designated DBTD5 showed a calculated λmax of 593.425 nm in the gaseous phase and 630.578 nm in chloroform (B151607) solvent. researchgate.net The inclusion of the indeno[1,2-b]thiophene unit as a planar π-linker is thought to be a reason for strong molar absorption coefficients and red-shifted absorption bands in these types of molecules. researchgate.net Computational results are often found to be in good agreement with experimental findings. researchgate.net
Simulated UV-Visible Absorption Data
| Compound/Series | λmax (nm) | Computational Method | Source |
|---|---|---|---|
| Designed Chromophores (D2-D9) | 441.6 - 460.7 | TD-DFT/CAM-B3LYP/6-311G(d,p) | doi.org |
| DBTD5 (gas phase) | 593.425 | TD-DFT | researchgate.net |
| DBTD5 (chloroform) | 630.578 | TD-DFT | researchgate.net |
Theoretical Studies of Nonlinear Optical (NLO) Behavior
The delocalization of π-electrons within a primary molecular framework can lead to significant polarization, a key characteristic of NLO materials. nih.gov Theoretical calculations are vital for predicting the NLO response of molecules, which is influenced by dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ). researchgate.netacs.org
Calculations of Polarizabilities and Hyperpolarizabilities
DFT calculations have been employed to determine the NLO properties of this compound-based compounds. researchgate.net These studies have shown that structural modifications, such as the strategic placement of electron donor and acceptor groups, can significantly enhance NLO responses. nih.gov For a series of designed chromophores, significant linear polarizability (<α>), first hyperpolarizability (βtot), and second hyperpolarizability (γtot) were identified. doi.org Specifically, derivative D5 exhibited a notable linear polarizability, D6 showed a high first hyperpolarizability, and D4 possessed a significant second hyperpolarizability. doi.org Another study on a designed molecule, CPP, reported a maximum linear polarizability <α> of 1518.23 atomic units (a.u.) and a first hyperpolarizability (βtot) of 755322.39 a.u. in acetonitrile (B52724) solvent. researchgate.net These promising NLO responses are often attributed to effective charge delocalization. doi.org
Calculated NLO Properties of this compound Derivatives
| Compound | Property | Value | Source |
|---|---|---|---|
| D5 | Linear Polarizability (<α>) | 2.213 × 10-22 esu | doi.org |
| D6 | First Hyperpolarizability (βtot) | 3.339 × 10-28 esu | doi.org |
| D4 | Second Hyperpolarizability (γtot) | 3.068 × 10-33 esu | doi.org |
| CPP (in acetonitrile) | Linear Polarizability (<α>) | 1518.23 a.u. | researchgate.net |
| CPP (in acetonitrile) | First Hyperpolarizability (βtot) | 755322.39 a.u. | researchgate.net |
Advanced Spectroscopic and Analytical Characterization of 4h Indeno 1,2 B Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural determination of 4H-Indeno[1,2-b]thiophene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.
For instance, in 4,4-dimethyl-4H-indeno[1,2-b]thiophene, the ¹H NMR spectrum shows a singlet for the two methyl groups at approximately 1.52 ppm. researchgate.net The protons on the thiophene (B33073) ring (H-2 and H-3) appear as doublets at around 7.34 ppm and 7.08 ppm, respectively, with a coupling constant (J) of 5.1 Hz. The aromatic protons of the indeno group (H-5, H-6, H-7, H-8) resonate in the range of 7.24–7.50 ppm. researchgate.net Similarly, the ¹³C NMR spectrum of this derivative displays characteristic signals for the methyl carbons at 26.3 ppm and the quaternary carbon at 45.7 ppm. The carbons of the thiophene and benzene (B151609) rings appear in the aromatic region between 119.1 and 158.6 ppm. researchgate.net
In the case of 4,4-di-p-tolyl-4H-indeno[1,2-b]thiophene, the ¹H-NMR spectrum reveals a singlet for the methyl protons of the tolyl groups at 2.29 ppm. nih.gov The complex aromatic region shows signals for the indeno[1,2-b]thiophene core and the tolyl substituents. nih.gov The structural identity of different isomers, such as 1,6- and 1,7-isomers of perylene (B46583) diimide end-capped with indeno[1,2-b]thiophene, can be confirmed by the number of distinct signals in their ¹³C NMR spectra, which is dependent on molecular symmetry. nih.gov
Detailed NMR data for various substituted 4H-indeno[1,2-b]thiophenes have been reported, confirming their successful synthesis and purification. researchgate.netresearchgate.netrsc.orgrsc.orgnsf.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 4,4-Dimethyl-4H-indeno[1,2-b]thiophene researchgate.net
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 2CH₃ | 1.52 | s | - |
| H-3 | 7.08 | d | 5.1 |
| H-5,8 | 7.24-7.32 | m | - |
| H-2 | 7.34 | d | 5.1 |
| H-6,7 | 7.48-7.50 | m | - |
s = singlet, d = doublet, m = multiplet
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 4,4-Dimethyl-4H-indeno[1,2-b]thiophene researchgate.net
| Carbon | Chemical Shift (ppm) |
|---|---|
| 2CH₃ | 26.3 |
| C-4 | 45.7 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to investigate the electronic properties of this compound derivatives, revealing information about their conjugation length and electronic transitions. The absorption maxima (λmax) are indicative of the energy required for π-π* transitions within the molecule.
Derivatives of this compound typically exhibit strong absorption in the UV and visible regions. For example, dyes incorporating this moiety show intense absorption bands corresponding to π-π* transitions. researchgate.net The position of the absorption maximum can be influenced by the substituents on the core structure. For instance, the introduction of different end-capped acceptor moieties on a 4,4-dimethyl-4H-indeno[1,2-b]thiophene-based chromophore leads to variations in the absorption spectra, with λmax values ranging from 443.6 nm to 460.7 nm in chloroform (B151607). doi.org Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been shown to satisfactorily predict the electronic transitions observed in the UV-Vis spectra of these compounds. doi.orgacs.org
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives by detecting their characteristic vibrational frequencies. The absence of certain vibrational peaks can confirm the completion of a reaction. For example, in the synthesis of polymers based on this heterocycle, the disappearance of N–H (3400-3500 cm⁻¹) and C=O (1740 cm⁻¹) stretching modes indicates the full consumption of the starting materials. mun.ca Conversely, the appearance of a characteristic C=N stretching band provides evidence for the formation of the desired product. mun.ca The identity of newly synthesized compounds containing the this compound core is often confirmed by IR spectroscopy alongside other techniques. nih.gov
Mass Spectrometry for Molecular Identification
Mass spectrometry is a crucial analytical tool for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in the unequivocal identification of the synthesized compounds. rsc.org The technique has been used to identify this compound in complex mixtures such as fossil fuels. uni-muenster.de For newly synthesized derivatives, mass spectrometry, often using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI (Electrospray Ionization), is used to confirm the identity of the products. researchgate.netnih.govepfl.ch For example, the mass spectrum of 4,4-bis(4-pyridinylmethyl)indeno[1,2-b]pyridine, a related structure, showed the expected molecular ion peak. google.com
X-ray Diffraction for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction provides definitive proof of the molecular structure of this compound derivatives in the solid state, including bond lengths, bond angles, and intermolecular packing. This technique has been instrumental in confirming the structures of various derivatives and their different isomers. nih.gov For instance, X-ray crystallography was used to distinguish between the 1,6- and 1,7-isomers of a perylene diimide end-capped with 4,4-di-p-tolyl-4H-indeno[1,2-b]thiophene. nih.gov The solid-state packing arrangement, such as herringbone or π-stacking, which is crucial for charge transport in organic electronic devices, can also be elucidated through X-ray analysis. acs.org
Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Potentials
Electrochemical methods, particularly cyclic voltammetry (CV), are widely used to determine the redox properties of this compound derivatives. These measurements allow for the estimation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for their application in organic solar cells and other electronic devices.
For derivatives of this compound, CV measurements typically show quasi-reversible or irreversible oxidation and reduction waves. theses.fr The onset potentials of these waves are used to calculate the HOMO and LUMO energy levels. For example, a copolymer incorporating a this compound unit exhibited an onset oxidation potential of 0.82 V and a reduction potential of -1.03 V (vs Ag/AgCl), corresponding to HOMO and LUMO levels of 5.25 eV and 3.40 eV, respectively. acs.org These experimentally determined electrochemical properties are often correlated with theoretical calculations. researchgate.net
Table 3: Electrochemical Data for a this compound Copolymer acs.org
| Parameter | Value |
|---|---|
| Onset Oxidation Potential | 0.82 V |
| Onset Reduction Potential | -1.03 V |
| HOMO Energy Level | 5.25 eV |
| LUMO Energy Level | 3.40 eV |
Microscopic Techniques for Material Morphology (e.g., AFM, SEM)
Microscopic techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are utilized to investigate the surface morphology and thin-film microstructure of materials based on this compound. The performance of organic electronic devices is highly dependent on the morphology of the active layer.
AFM has been used to study the film morphology of polymers containing indenothiophene units, revealing information about the orientation of the polymer chains. acs.org It is also used to characterize the surface of gate dielectrics in organic thin-film transistors (OTFTs) that utilize materials derived from this heterocycle. researchgate.net The combination of AFM with IR spectroscopy (AFM-IR) allows for chemical characterization with very high spatial resolution. kcsnet.or.kr
Exploration of Electronic and Optical Properties of 4h Indeno 1,2 B Thiophene
Fundamental Electronic Properties and Charge Delocalization
The electronic behavior of 4H-indeno[1,2-b]thiophene and its derivatives is governed by its extended π-conjugated framework. The planar structure of the indenothiophene unit promotes efficient π-electron delocalization across the molecule. mdpi.commolaid.com This core is frequently utilized as a potent electron-donating unit or as a rigid π-linker in more complex molecular architectures, such as donor-π-acceptor (D-π-A) systems. acs.orgresearchgate.netresearchgate.net
Theoretical and experimental studies on various derivatives have provided insight into their frontier molecular orbitals (HOMO and LUMO). The introduction of the this compound moiety into molecular structures generally leads to a destabilization (raising) of the HOMO energy level, which is characteristic of its electron-donating nature. In many derivatives, the electron density of the HOMO is significantly distributed over the indenothiophene core. nih.govnih.gov
This inherent electronic structure facilitates efficient intramolecular charge transfer (ICT) from the indenothiophene donor unit to an acceptor moiety through a π-bridge. researchgate.net This charge transfer is a critical factor in the electronic and optical properties of these materials, influencing their absorption spectra and their performance in applications like dye-sensitized solar cells (DSSCs). researchgate.netchemimpex.com For instance, computational studies on D-π-A dyes incorporating an indeno[1,2-b]thiophene spacer show a significant charge transfer from the HOMO, localized on the donor, to the LUMO on the acceptor upon photoexcitation. researchgate.net The planarity of the indenothiophene linker is considered a key reason for the strong molar absorption coefficients and red-shifted absorption bands observed in these dyes. researchgate.netresearchgate.net
The electronic properties can be precisely tuned by chemical modification. Attaching different electron-withdrawing or electron-donating groups to the core structure allows for the modulation of the HOMO and LUMO energy levels and, consequently, the energy gap (E_g). doi.org
Table 1: Electronic Properties of Selected this compound Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) | Source |
|---|---|---|---|---|
| PDI end-capped with 1,6-IDT | -5.70 | -3.89 | 1.81 | nih.gov |
| PDI end-capped with 1,7-IDT | -5.67 | -3.89 | 1.78 | nih.gov |
| Designed Chromophore (R1) | -6.442 | -2.434 | 4.008 | doi.org |
| Designed Chromophore (D2) | -6.368 | -2.370 | 3.998 | doi.org |
| Designed Chromophore (D3) | -6.480 | -2.382 | 4.098 | doi.org |
Photoluminescence Characteristics
Derivatives of this compound are known to exhibit photoluminescence (PL), a property being explored for applications in organic light-emitting diodes (OLEDs). chemimpex.com The emission characteristics are strongly tied to the molecular structure and the extent of intramolecular charge transfer (ICT).
For example, studies on related indeno[1,2-b]fluorene derivatives, which share a similar structural motif, show that deprotonation can induce a significant bathochromic (red) shift in the photoluminescence peaks due to enhanced ICT. scirp.orgscirp.org It has also been noted that strong ICT in π-conjugated molecules can sometimes lead to a reduction in PL emission efficiencies. scirp.org
The fluorescence properties of complex molecules incorporating the indenothiophene skeleton have been investigated. Star-shaped hole transport materials built on a triazine core with N,N-Bis(4-methoxyphenyl)-4,4-dimethyl-4H-indeno[1,2-b]thiophen-6-amine arms have had their photoluminescence spectra characterized. rsc.org Similarly, spiro compounds that fuse a fluorene (B118485) unit with an indeno[3,2-b]thiophene (an isomer of the title compound) have also been synthesized and their emission spectra studied. thieme-connect.com While specific PL data for the unsubstituted this compound is not extensively detailed, the consistent observation of fluorescence in its derivatives underscores the potential of this chromophore in luminescent materials. scirp.orgscirp.orgthieme-connect.com
Advanced Concepts in Nonlinear Optics
Nonlinear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. This phenomenon is the basis for applications such as frequency conversion and optical switching. nih.govnih.gov Organic molecules with extended π-electron systems, like this compound derivatives, are of great interest for NLO applications due to their high molecular susceptibility and tunable properties. researchgate.netresearchgate.net
Second Harmonic Generation (SHG) is a second-order NLO process where two photons with the same frequency interact with a nonlinear material and are converted into a single new photon with twice the frequency (and half the wavelength). wikipedia.org A key requirement for a material to exhibit SHG is a non-centrosymmetric structure at the bulk level, meaning it must lack inversion symmetry. wikipedia.orgrsc.org
While direct SHG efficiency measurements for the parent this compound are not widely reported in the surveyed literature, studies on related thiophene-based organic compounds have demonstrated significant NLO activity. For instance, a series of highly polar phenylethenylthiophene derivatives were prepared to investigate materials for SHG. rsc.org One non-centrosymmetric polymorph of a related stilbene (B7821643) derivative was found to exhibit an SHG activity over 32 times that of the urea (B33335) reference standard. rsc.org These findings indicate that the broader family of thiophene-containing conjugated molecules, including derivatives of this compound, possesses the fundamental electronic characteristics necessary for strong second-order NLO responses, provided the crucial condition of non-centrosymmetric crystal packing is met.
The enhancement of NLO properties in materials based on this compound is a subject of active research, particularly through computational design. doi.org The key to maximizing the NLO response lies in carefully engineering the molecular structure to promote a large change in dipole moment upon excitation. This is often achieved by creating "push-pull" systems, where the indenothiophene core can act as a π-conjugated bridge or a donor. researchgate.netdoi.org
Several structural factors are critical for enhancing NLO properties:
Planarity and π-Conjugation: The rigid and planar structure of the indeno[1,2-b]thiophene unit is crucial as it creates an efficient pathway for electron delocalization. mdpi.commolaid.com Extending this π-conjugation, for example by incorporating it into larger D-A-π-A systems, is a primary strategy for enhancing NLO response. doi.org
Intramolecular Charge Transfer (ICT): A strong ICT from an electron-donating part of the molecule to an electron-accepting part is fundamental for large second-order hyperpolarizability (β), the molecular figure of merit for SHG. doi.org The indenothiophene core serves as an excellent donor or π-linker to facilitate this process. researchgate.net
Table 2: Calculated NLO Properties of Designed 4,4-dimethyl-4H-indeno[1,2-b]thiophene-based Chromophores
| Chromophore | <α> (x 10⁻²² esu) | β_tot (x 10⁻²⁸ esu) | γ_tot (x 10⁻³³ esu) | Source |
|---|---|---|---|---|
| D4 | - | - | 3.068 | doi.org |
| D5 | 2.213 | - | - | doi.org |
This table shows the calculated linear polarizability (<α>), first hyperpolarizability (β_tot), and second hyperpolarizability (γ_tot) for select designed chromophores, demonstrating the impact of structural modification on NLO properties. Dashes indicate data not highlighted for that specific property in the source.
These relationships underscore that the this compound framework is a versatile platform for developing advanced NLO materials through rational molecular design. doi.orgresearchgate.net
Applications of 4h Indeno 1,2 B Thiophene in Advanced Materials Science
Organic Electronics and Semiconductor Applications
The indenothiophene core is a versatile platform for creating advanced organic semiconductors. Its rigid structure helps in achieving the ordered molecular packing essential for high charge carrier mobility, a key parameter for efficient electronic devices.
Design and Synthesis of Organic Semiconductors
The design of 4H-Indeno[1,2-b]thiophene-based organic semiconductors typically involves attaching various functional groups to the core structure. This functionalization aims to enhance solubility, modulate energy levels (HOMO/LUMO), and control the solid-state packing of the molecules. A common strategy is to introduce bulky substituents at the 4-position of the indenothiophene unit to improve solution processability and influence molecular arrangement.
The synthesis of these materials often involves multi-step chemical reactions. For instance, a common route to create functionalized indenothiophene derivatives starts with the synthesis of a core intermediate like methyl 2-(thiophen-2-yl)benzoate. This intermediate can then undergo reactions to form the indenothiophene ring system. A subsequent reaction with p-tolyllithium (B8432521) can generate a benzyl (B1604629) alcohol intermediate, which is then cyclized under acidic conditions. The final step often involves a Stille cross-coupling reaction to attach other aromatic or functional units, yielding the target semiconductor molecule. For example, (4,4-di-p-tolyl-4H-indeno[1,2-b]thiophen-2-yl)trimethylstannane is a key intermediate used in Stille reactions to build more complex structures.
Charge Transport Mechanisms in this compound-Based Materials
Charge transport in organic semiconductors is fundamentally governed by the movement of electrons and holes through the material. In well-ordered, crystalline materials based on this compound, charge transport can occur through a "band-like" mechanism. This mechanism involves delocalized charge carriers moving through overlapping π-orbitals of adjacent molecules, leading to high charge carrier mobilities. The planarity and rigidity of the indenothiophene core promote the close π-π stacking necessary for this efficient transport.
In less ordered or amorphous materials, the dominant mechanism is "hopping," where charge carriers are localized on individual molecules and move by hopping between adjacent molecules. The rate of hopping is influenced by the energetic disorder and the spatial overlap between molecules. The design of indenothiophene derivatives often seeks to create a molecular structure and solid-state packing that favors the more efficient band-like transport. The specific regiochemistry and intermolecular interactions play a crucial role; for instance, a head-to-tail arrangement of polymer chains can lead to a more ordered crystalline phase that facilitates faster charge transport compared to a head-to-head/tail-to-tail arrangement.
Organic Thin-Film Transistors (OTFTs)
Organic Thin-Film Transistors (OTFTs) are fundamental components of modern organic electronics, utilized in applications like flexible displays and sensors. The performance of an OTFT is highly dependent on the semiconductor layer. Derivatives of this compound have been successfully employed as the active material in high-performance OTFTs.
A notable example is 6,6'-bis(trans-4-butylcyclohexyl)-dinaphtho[2,1-b:2',1'-f]thieno[3,2-b]thiophene (4H-21DNTT), a complex derivative incorporating the indenothiophene concept. Solution-processed OTFTs using this material have demonstrated excellent performance characteristics. By optimizing fabrication conditions, these devices achieve high saturation mobility and large on/off ratios, which are critical for practical applications. The performance of such devices highlights the potential of the indenothiophene scaffold in creating semiconductors that rival traditional amorphous silicon.
Table 1: Performance of an OTFT based on a this compound Derivative
| Parameter | Value |
|---|---|
| Semiconductor | 6,6'-bis(trans-4-butylcyclohexyl)-dinaphtho[2,1-b:2',1'-f]thieno[3,2-b]thiophene (4H-21DNTT) |
| Channel Length | 15 µm |
| Saturation Mobility (µsat) | 8.8 cm²/Vs |
| Average Carrier Mobility (long channel) | 10.5 cm²/Vs |
| On/Off Ratio | > 10⁶ |
| Inverter Signal Gain | 31.5 at 20V |
Photovoltaic Device Integration
The tunable electronic properties and strong light absorption of this compound derivatives make them suitable for use in photovoltaic devices, where they assist in converting light into electricity.
Organic Photovoltaics (OPVs)
In Organic Photovoltaics (OPVs), indenothiophene-based molecules have been explored as both electron-donating and electron-accepting materials in the active layer of the solar cell. Their ability to be chemically modified allows for precise tuning of their energy levels to match other materials in the device, optimizing the charge separation process.
For example, indacenodithieno[3,2-b]thiophene has been used as a central donor core in small molecule donors with a D1-A-D2-A-D1 structure (where D is a donor and A is an acceptor). When blended with fullerene acceptors, these materials have achieved significant power conversion efficiencies (PCEs). In another approach, this compound (IDT) has been used as an end-cap for perylene (B46583) diimide (PDI) molecules, creating non-fullerene acceptors. Research comparing different regioisomers of these IDT-PDI molecules has shown that device performance is highly sensitive to the molecular geometry. When blended with the donor polymer PTB7-Th, these acceptors have led to OPVs with respectable efficiencies.
Table 2: Performance of OPV Devices with Indacenodithieno[3,2-b]thiophene-Based Donor Molecules
| Molecule | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|
| IDTT-FBT-BT | 0.99 | 10.8 | 54 | 5.8 |
| IDTT-FBT-TT | 0.93 | 11.2 | 56 | 5.8 |
| IDTT-DFBT-BT | 0.98 | 10.6 | 51 | 5.3 |
| IDTT-FBT-3T | 0.95 | 12.3 | 56 | 6.5 |
Dye-Sensitized Solar Cells (DSSCs)
A sensitizer (B1316253) known as JK-306, which features a planar 4,4-dimethyl-4H-indeno[1,2-b]thienothiophene unit as part of its π-conjugated bridge, demonstrates the effectiveness of this approach. mdpi.comresearchgate.net This design leads to a strong molar absorption coefficient and a red-shifted absorption spectrum, allowing the cell to capture more light. researchgate.net When used with a cobalt-based electrolyte, DSSCs sensitized with this dye have achieved power conversion efficiencies exceeding 10%, which is among the highest reported for organic sensitizers in such systems. researchgate.net
Table 3: Photovoltaic Performance of a DSSC Using an Indenothiophene-Based Dye (JK-306)
| Electrolyte | Voc (mV) | Jsc (mA/cm²) | FF | PCE (%) |
|---|---|---|---|---|
| I⁻/I₃⁻ | 730 | 15.50 | 0.75 | 8.40 |
| Co(II)/Co(III) | 912 | 14.91 | 0.74 | 10.02 |
Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)
The efficiency and stability of perovskite solar cells (PSCs) are critically dependent on the performance of their constituent layers, including the hole transport material (HTM). An ideal HTM must possess specific properties, such as a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite, to ensure efficient extraction of holes. nih.gov Additionally, high hole mobility and thermal stability are crucial for optimal device performance. nih.gov
The this compound core has been successfully integrated into novel, star-shaped HTMs for use in high-performance PSCs. rsc.org Researchers have synthesized molecules where a central 1,3,5-triazine (B166579) core is connected to three arms of N,N-bis(4-methoxyphenyl)-4,4-dimethyl-4H-indeno[1,2-b]thiophen-6-amine. rsc.org This molecular architecture has proven to be highly effective. rsc.org
When incorporated into a PSC, one such indenothiophene-based HTM achieved a maximum power conversion efficiency (PCE) of 13.2%. rsc.org This performance is notable as it is comparable to the efficiency of cells using the widely recognized standard HTM, spiro-OMeTAD, which registered a PCE of 13.8% under similar conditions. rsc.org The successful application of this complex molecule demonstrates that the this compound scaffold is a promising platform for developing cost-effective and efficient alternatives to existing HTMs. nih.govrsc.org
Table 1: Performance of a this compound-based HTM in a Perovskite Solar Cell
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) |
| 2,2′,2′′-(1,3,5-triazine-2,4,6-triyl)tris(N,N-bis(4-methoxyphenyl)-4,4-dimethyl-4H-indeno[1,2-b]thiophen-6-amine) | 13.2% rsc.org |
| Spiro-OMeTAD (Standard) | 13.8% rsc.org |
Catalytic Applications and Ligand Design
This compound as Ligand Precursors for Metallocene Catalysis
Metallocene catalysts are fundamental to modern chemical synthesis, particularly in the industrial production of polyolefins. researchgate.net The performance of these catalysts is dictated by the electronic and structural characteristics of their η⁵-coordinated ligands. researchgate.net this compound belongs to a class of heteroarene-fused cyclopentadienes that are suitable for the preparation of novel metallocene catalysts. researchgate.net
By incorporating the indenothiophene moiety as a ligand, it is possible to systematically modify the catalyst's properties. researchgate.net The fusion of the thiophene (B33073) ring to the cyclopentadienyl (B1206354) system alters the electron density and steric environment around the metal center. researchgate.net This allows for fine-tuning of the catalyst's activity and selectivity in polymerization reactions and other transformations of unsaturated organic compounds. researchgate.net The synthesis of such ligands represents a key strategy in the ongoing development of next-generation catalysts with potentially enhanced performance for more sustainable chemical production. researchgate.net
Development of Novel Functional Materials
Materials with Tunable Optical Properties
The rigid, planar, and electron-rich structure of this compound makes it an excellent scaffold for materials with tunable optical properties, particularly for applications in nonlinear optics (NLO). researchgate.netresearchgate.net NLO materials are crucial for emerging photonic technologies. researchgate.net The NLO response of a molecule can be significantly enhanced by creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected through a π-conjugated bridge. researchgate.net
Researchers have theoretically designed and investigated chromophores based on a 4,4-dimethyl-4H-indeno[1,2-b]thiophene bridge. researchgate.net By attaching various powerful donor and acceptor moieties, the NLO properties can be precisely tuned. researchgate.netresearchgate.net Computational studies, using methods like density functional theory (DFT), have shown that extending the π-conjugation and varying the strength of the donor/acceptor groups can modulate charge transfer within the molecule, leading to large hyperpolarizability values, which are a measure of NLO activity. researchgate.net This strategic design offers a clear pathway for developing advanced chromophores with superior electro-optic performance. researchgate.net
Dyes and Pigments Based on this compound
The structural characteristics of this compound make it a promising core for the development of advanced dyes and pigments. While direct examples are emerging, the principles of its application can be understood from closely related molecular systems, such as indeno[1,2-b]indole (B1252910), used in dye-sensitized solar cells (DSSCs). epa.gov
Dyes for DSSCs often employ a Donor-π-bridge-Acceptor (D-π-A) architecture. epa.gov In this design, a fused heterocyclic system like indenothiophene can act as the electron donor and part of the π-bridge. To complete the dye, an electron-accepting group is attached. The choice of this acceptor group is critical for tuning the dye's photoelectric properties. epa.gov For instance, in an analogous indeno[1,2-b]indole system, varying the acceptor among cyanoacrylic acid, rhodanine-3-acetic acid, and 2-(1,1-dicyanomethylene)rhodanine (DCRD) has a significant impact on the resulting solar cell's performance. epa.gov The dye featuring the cyanoacrylic acid acceptor demonstrated the highest open-circuit voltage (VOC) of 813 mV and a high short-circuit current density (JSC) of 11.0 mA cm-2. epa.gov This highlights how targeted chemical modification of the acceptor unit on a fused-ring scaffold can optimize performance, a principle directly applicable to the design of future dyes based on this compound. epa.gov
Table 2: Performance of D-π-A Dyes with an Indeno[1,2-b]indole Core and Various Acceptor Groups in DSSCs
| Acceptor Group | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) |
| Cyanoacrylic acid | 813 mV epa.gov | 11.0 mA cm-2 epa.gov |
| Rhodanine-3-acetic acid | Data not specified | Data not specified |
| 2-(1,1-dicyanomethylene)rhodanine (DCRD) | Data not specified | Data not specified |
Future Research Directions and Outlook for 4h Indeno 1,2 B Thiophene
Emerging Synthetic Methodologies for Enhanced Efficiency
The future development of 4H-indeno[1,2-b]thiophene-based materials is intrinsically linked to the advancement of their synthetic routes. While established methods exist, ongoing research is focused on improving efficiency, scalability, and access to diverse derivatives.
One prominent strategy involves multi-step synthesis starting from commercially available precursors. For instance, a common route begins with a Stille pallado-catalyzed reaction between methyl 2-bromobenzoate and 2-tributylstannylthiophene. nih.govresearchgate.net The resulting compound can then be treated with an organolithium reagent, such as p-tolyllithium (B8432521), to generate a benzyl (B1604629) alcohol intermediate, which subsequently undergoes cyclization under acidic conditions to form the this compound core. nih.govresearchgate.net This foundational methodology provides a robust platform for creating substituted derivatives.
Future efforts are aimed at developing more streamlined and atom-economical processes. This includes exploring one-pot procedures and catalytic C-H activation/annulation reactions that bypass the need for pre-functionalized starting materials, thereby reducing waste and simplifying purification. The development of novel catalytic systems, potentially involving earth-abundant metals, is another key area of investigation to enhance the sustainability and cost-effectiveness of these syntheses.
| Synthetic Step | Reagents/Conditions | Intermediate/Product |
| Stille Coupling | Methyl 2-bromobenzoate, 2-tributylstannylthiophene, Palladium catalyst | Methyl 2-(thiophen-2-yl)benzoate |
| Grignard/Lithium Addition | p-tolyllithium | Benzyl alcohol intermediate |
| Cyclization | Acidic conditions | 4,4-di-p-tolyl-4H-indeno[1,2-b]thiophene |
| Stannylation | n-BuLi, Trimethyltin chloride | (4,4-di-p-tolyl-4H-indeno[1,2-b]thiophen-2-yl)trimethylstannane |
This table outlines a multi-step synthesis for a functionalized this compound derivative, as reported in the literature. nih.govresearchgate.net
Advanced Functionalization Strategies for Tailored Properties
The ability to precisely modify the chemical structure of this compound is critical for tailoring its properties for specific applications. Advanced functionalization strategies are being explored to control its electronic characteristics, solubility, and solid-state packing.
A key strategy involves introducing bulky substituents at the 4-position of the indenothiophene core. For example, attaching two p-tolyl groups creates 4,4-di-p-tolyl-4H-indeno[1,2-b]thiophene. nih.gov This functionalization is crucial for restraining intermolecular aggregation in the solid state, which is often detrimental to the performance of organic electronic devices. nih.govresearchgate.net
Another powerful approach is to incorporate the indenothiophene unit as a spacer or π-bridge within a larger conjugated molecule. In the design of organic sensitizers for dye-sensitized solar cells (DSSCs), the planar indeno[1,2-b]thiophene spacer plays a critical role in preventing both intermolecular aggregation and undesirable charge recombination. This specific functionalization leads to a red-shifted absorption and a strong molar absorption coefficient, ultimately improving both the short-circuit photocurrent density (Jsc) and the open-circuit voltage (Voc) of the device. Future work will likely focus on regioselective functionalization at various positions on the thiophene (B33073) and benzene (B151609) rings to fine-tune the molecule's frontier molecular orbitals and charge transport properties.
Rational Design of New Indenothiophene-Based Materials
The rational design of materials, guided by a deep understanding of structure-property relationships, is accelerating the development of high-performance organic electronics. rsc.org For this compound, this approach is being used to create novel materials for organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
In the realm of OSCs, indenothiophene is being explored as a core component for high-performance non-fullerene small molecular acceptors (NFSMAs). nih.gov Theoretical studies using Density Functional Theory (DFT) guide the design process by predicting the optoelectronic properties of new molecular structures. For instance, research has shown that introducing more end-capped electron-accepting units is an effective strategy for designing promising NFSMAs. nih.gov One study systematically designed five such acceptors (M1-M5) and found that the M5 molecule was a particularly suitable candidate for OSCs due to its narrow HOMO-LUMO energy gap (2.11 eV) and high theoretical open-circuit voltage (Voc = 1.49 V). nih.gov
Another example of rational design involves the synthesis of specific regioisomers of larger molecules incorporating the indenothiophene unit. Researchers have synthesized and compared 1,6- and 1,7-regioisomers of perylene (B46583) diimide (PDI) end-capped with indeno[1,2-b]thiophene. nih.govnih.gov Contrary to common assumptions, devices made with the 1,6-analogue, often considered a byproduct, exhibited higher performance when blended with the PTB7-Th donor polymer in organic solar cells. nih.govnih.gov This highlights the importance of systematic investigation and challenges preconceived notions in molecular design.
| Designed Molecule | HOMO-LUMO Gap (eV) | Max Absorption (nm, gas) | Predicted Voc (V) |
| M1 | 2.22 | 664.71 | 1.41 |
| M2 | 2.19 | 674.83 | 1.43 |
| M3 | 2.17 | 682.01 | 1.45 |
| M4 | 2.14 | 692.35 | 1.47 |
| M5 | 2.11 | 702.82 | 1.49 |
This table presents theoretical data for a series of rationally designed indenothiophene-based non-fullerene acceptors for organic solar cells. nih.gov
Deeper Mechanistic Understandings through Multiscale Modeling
Computational modeling is an indispensable tool for gaining deeper insights into the electronic structure, excited-state dynamics, and charge transport mechanisms of indenothiophene-based materials. Multiscale modeling, which combines different theoretical methods to study phenomena across various length and time scales, is becoming increasingly important.
Density Functional Theory (DFT) is widely used to simulate the electronic properties of these molecules. For example, DFT calculations using the B3LYP model have been employed to analyze the frontier molecular orbitals (HOMO and LUMO) of indenothiophene-PDI regioisomers, providing a theoretical basis for experimentally observed spectroscopic and electrochemical trends. researchgate.net Such calculations are crucial for the rational design of materials with targeted energy levels for efficient charge separation and transport in photovoltaic devices. nih.gov
Future research will likely involve more sophisticated modeling techniques. This includes using time-dependent DFT (TD-DFT) to study photoexcitation processes and employing molecular dynamics (MD) simulations to understand the morphology and molecular packing in thin films. By combining quantum mechanical calculations with classical simulations, researchers can build a comprehensive picture of how molecular structure dictates macroscopic device performance. This in-silico approach can predict the properties of yet-to-be-synthesized compounds, thereby guiding experimental efforts toward the most promising candidates and accelerating the discovery of new materials. acs.orgnih.gov
Novel Applications in Interdisciplinary Fields
While the primary focus of this compound research has been on organic electronics, its unique structure suggests potential applications in a broader range of interdisciplinary fields.
The main application remains in organic photovoltaics, where indenothiophene-based compounds are used as non-fullerene acceptors in bulk heterojunction solar cells and as key components in sensitizers for DSSCs. nih.govnih.gov For example, a DSSC based on the JK-314 sensitizer (B1316253), which features an indeno[1,2-b]thiophene spacer, achieved a power conversion efficiency of 8.44% with polymer gel electrolytes. Additionally, oligomers and polymers derived from indenothiophene have shown promise as active materials in organic field-effect transistors. researchgate.net
Beyond electronics, the fusion of a thiophene ring with other aromatic systems is a common motif in medicinal chemistry and pharmacology. Thiophene-fused heterocycles, such as thienoindoles, exhibit a wide spectrum of biological activities. nih.gov By analogy, functionalized indenothiophenes could be explored as novel scaffolds for therapeutic agents. Furthermore, the rigid, conjugated framework of indenothiophene makes it a candidate for applications in chemical sensing, where binding events could be transduced into a measurable optical or electronic signal. The annelation of a cyclopentadienyl (B1206354) ring with a heterocycle like thiophene also opens avenues in the design of novel ligands for metallocene catalysts, which are important in industrial polymer synthesis. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4H-Indeno[1,2-b]thiophene, and what challenges are encountered during its preparation?
- Methodological Answer : The synthesis of this compound (compound 2 ) was initially attempted via phosphorus pentasulfide-mediated ring closure of 2-formylmethyl-1-indanone dimethyl acetal, but this approach failed. A successful route involved the pyrrolidine enamine of 1-indanone reacting with bromoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization (Scheme I in MacDowell and Jeffries, 1970). Key challenges include side reactions forming 1,3-diketones and the need for precise control of reaction conditions to avoid decomposition .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Comprehensive characterization requires:
- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substitution patterns.
- IR spectroscopy to identify functional groups (e.g., carboxylic acids formed after metalation).
- Mass spectrometry for molecular weight confirmation.
- Microanalysis (elemental analysis) to verify purity.
- Melting points and Rf values for consistency with literature (e.g., this compound-4-carboxylic acid 13 showed distinct spectral data vs. its isomers) .
Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution reactions?
- Methodological Answer : The fused indene-thiophene system creates electron-rich regions at the α-positions of the thiophene ring. Metalation with n-butyllithium preferentially occurs at the bridgehead (C4), as demonstrated by exclusive formation of this compound-4-carboxylic acid (13 ) upon carboxylation. This regioselectivity is attributed to steric and electronic effects from the fused benzene-thiophene framework .
Advanced Research Questions
Q. What mechanistic insights explain the divergent regioselectivity in metalation reactions between this compound and its [1,2-c] isomer?
- Methodological Answer : The fusion mode dictates reactivity. For this compound (2 ), direct bridging between benzene and thiophene stabilizes the C4 position for metalation. In contrast, 8H-Indeno[1,2-c]thiophene (3 ) allows metalation at C1, C3, and C8 due to reduced steric hindrance and electronic delocalization differences. Computational studies (e.g., HOMO localization) are recommended to validate these observations .
Q. How can structural modifications of this compound enhance the efficiency of non-fullerene acceptors (NFAs) in organic photovoltaics?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorinated malononitrile) on peripheral units improves electron affinity and reduces energy loss. For example, BITIC-PhC6F4 and BITIC-C8F4, derived from this compound cores, achieved >11% power conversion efficiency (PCE) in ternary blends by optimizing film morphology via GIWAXS and AFM analysis. Fluorination also enhances photostability .
Q. What strategies resolve contradictions in reported yields for this compound derivatives during scale-up synthesis?
- Methodological Answer : Reproducibility issues often arise from trace impurities or oxygen sensitivity. Strict anhydrous conditions (e.g., Schlenk techniques) and purification via column chromatography with deoxygenated solvents are critical. For example, optimizing reaction time and temperature during cyclization improved yields from <20% to >50% in scaled syntheses .
Q. How does the integration of this compound into polymeric semiconductors affect charge transport in thin-film transistors?
- Methodological Answer : The planar π-conjugated core enhances intermolecular π-π stacking, as confirmed by grazing-incidence X-ray diffraction (GIXD). In DTT-containing copolymers, this compound derivatives demonstrated hole mobilities of ~0.1 cm²/V·s, attributed to reduced energetic disorder. Device optimization requires annealing protocols to control crystallinity .
Data Contradiction Analysis
Q. Why do some studies report conflicting data on the thermal stability of this compound-based materials?
- Methodological Answer : Discrepancies arise from varying characterization methods. Thermogravimetric analysis (TGA) under nitrogen vs. air shows differences in decomposition onset (e.g., 250°C in air vs. 300°C in N₂). Standardizing testing protocols (heating rate, atmosphere) and correlating with differential scanning calorimetry (DSC) can resolve inconsistencies .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
